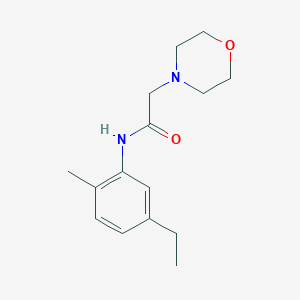
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.3474 . This compound is known for its unique structure, which includes a morpholine ring and an acetamide group attached to a substituted phenyl ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 5-ethyl-2-methylaniline with morpholine and acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as triethylamine, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholineacetamides.
Wissenschaftliche Forschungsanwendungen
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)-: Unique due to its specific substitution pattern on the phenyl ring.
N-Ethyl-N-{[(2S,3S,4S)-4-(hydroxymethyl)-3-{4-[(1E)-1-propen-1-yl]phenyl}-2-azetidinyl]methyl}-2-(4-morpholinyl)acetamide: Similar structure but with different substituents and stereochemistry.
N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide: Contains a pyrrolotriazine moiety, differing in its core structure and functional groups.
Uniqueness
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- stands out due to its specific combination of a morpholine ring and an acetamide group attached to a substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
671-06-7 |
|---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
N-(5-ethyl-2-methylphenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C15H22N2O2/c1-3-13-5-4-12(2)14(10-13)16-15(18)11-17-6-8-19-9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
NVMIQEMALUDIQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C)NC(=O)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl methyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14143557.png)

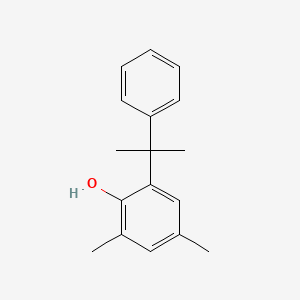
![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)
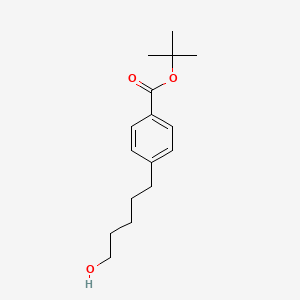
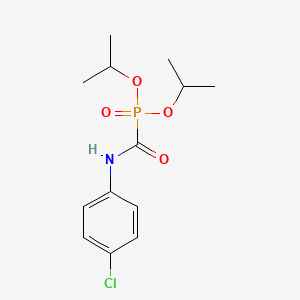
![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)
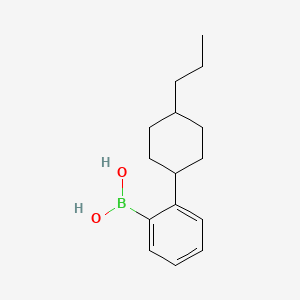
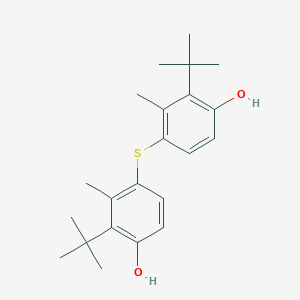

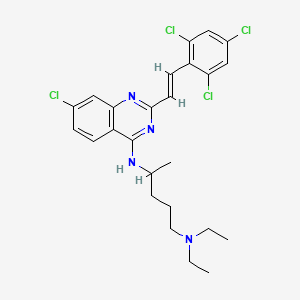
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
